molecular formula C8H8O5 B14708385 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid CAS No. 18068-85-4

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid

Cat. No.: B14708385
CAS No.: 18068-85-4
M. Wt: 184.15 g/mol
InChI Key: PUODEBFDRWOVMA-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid is an organic compound characterized by a methoxy group attached to a pyran ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid typically involves the reaction of 4-methoxy-2-oxopyran-6-ylacetic acid with various reagents under controlled conditions. One common method involves the use of acid anhydrides, such as acetic anhydride, to produce tetra-acetic acid lactone methyl ether, which can be further converted into the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acid anhydrides, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as tetra-acetic acid lactone methyl ether and its hydroxy derivatives .

Scientific Research Applications

2-(4-Methoxy-6-oxopyran-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its chemical structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxy-6-oxopyran-2-yl)acetic acid include:

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

18068-85-4

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2-(4-methoxy-6-oxopyran-2-yl)acetic acid

InChI

InChI=1S/C8H8O5/c1-12-5-2-6(3-7(9)10)13-8(11)4-5/h2,4H,3H2,1H3,(H,9,10)

InChI Key

PUODEBFDRWOVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(=C1)CC(=O)O

Origin of Product

United States

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